molecular formula C10H15NO3 B1526942 Allyl 2-methyl-4-oxopiperidine-1-carboxylate CAS No. 849928-31-0

Allyl 2-methyl-4-oxopiperidine-1-carboxylate

Cat. No.: B1526942
CAS No.: 849928-31-0
M. Wt: 197.23 g/mol
InChI Key: ZZRNPBJRDDHTEN-UHFFFAOYSA-N
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Description

Allyl 2-methyl-4-oxopiperidine-1-carboxylate is an organic compound with the molecular formula C10H15NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2-methyl-4-oxopiperidine-1-carboxylate typically involves the reaction of allyl bromide with 2-methyl-4-oxopiperidine-1-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the allyl group is introduced to the piperidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Allyl 2-methyl-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form a hydroxyl group.

    Substitution: The allyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for aldehyde formation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Epoxides or aldehydes depending on the oxidizing agent used.

    Reduction: Alcohols or amines depending on the reducing agent and reaction conditions.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Allyl 2-methyl-4-oxopiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Allyl 2-methyl-4-oxopiperidine-1-carboxylate depends on its specific application. In general, it can act as a nucleophile or electrophile in various chemical reactions. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which it is used. For example, in medicinal chemistry, it might interact with specific enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-oxopiperidine-4-carboxylate: Similar structure but lacks the allyl group.

    Allyl 4-oxopiperidine-1-carboxylate: Similar structure but lacks the methyl group on the piperidine ring.

Uniqueness

The combination of these functional groups can provide distinct chemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

prop-2-enyl 2-methyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-3-6-14-10(13)11-5-4-9(12)7-8(11)2/h3,8H,1,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRNPBJRDDHTEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCN1C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716924
Record name Prop-2-en-1-yl 2-methyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849928-31-0
Record name 2-Propen-1-yl 2-methyl-4-oxo-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849928-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prop-2-en-1-yl 2-methyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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